molecular formula C7H7BrMgO2S B14883893 5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide

5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide

Cat. No.: B14883893
M. Wt: 259.41 g/mol
InChI Key: DAQLYPXRZBMVBH-UHFFFAOYSA-M
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Description

5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds. The presence of the 1,3-dioxolane and thienyl groups makes it a versatile reagent for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with magnesium in the presence of 1,3-dioxolane and THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with organic halides or pseudohalides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Thiophenes: Result from substitution reactions with organic halides.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Plays a role in the modification of biomolecules for research purposes.

    Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The presence of the 1,3-dioxolane ring stabilizes the Grignard reagent, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
  • 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide

Uniqueness

5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide is unique due to the presence of the thienyl group, which imparts distinct electronic properties and reactivity compared to other Grignard reagents. This uniqueness makes it particularly useful in synthesizing heterocyclic compounds and other complex organic molecules.

Properties

IUPAC Name

magnesium;2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.BrH.Mg/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQLYPXRZBMVBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=[C-]S2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMgO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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